![molecular formula C19H23ClN2O4S B4191082 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)
2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide
Overview
Description
The compound “2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The exact synthesis process for “2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide” is not specified in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Design
Phenoxy acetamide derivatives, including the one , are actively studied in medicinal chemistry for their potential therapeutic effects. These compounds can be tailored to interact with specific biological targets, leading to the development of new pharmaceuticals. For instance, similar phenoxy acetamide derivatives have shown promising analgesic activities, comparable or even superior to paracetamol . This suggests that our compound could be explored for its pain-relieving properties.
Organic Synthesis and Chemical Reactions
In organic chemistry, this compound could serve as a precursor or intermediate in complex chemical syntheses. Its benzylic position is particularly reactive, allowing for various chemical transformations such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in creating new molecules with potential applications in different fields of chemistry.
Industrial Applications
The structural features of phenoxy acetamide derivatives make them suitable for industrial applications. They can be used in the synthesis of dyes, resins, and other polymers due to their ability to undergo various chemical reactions, providing a versatile building block for materials science .
Educational Purposes
Lastly, this compound can be used in academic settings for educational purposes. It can serve as an example in teaching topics like electrophilic aromatic substitution, resonance stabilization, and multi-step synthesis processes. Its study can help students understand the practical applications of theoretical concepts in organic chemistry .
Future Directions
properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(3-chloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-3-4-12-21-27(24,25)16-10-8-15(9-11-16)26-13-19(23)22-18-7-5-6-17(20)14(18)2/h5-11,21H,3-4,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBIVPLCYOMMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(3-chloro-2-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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